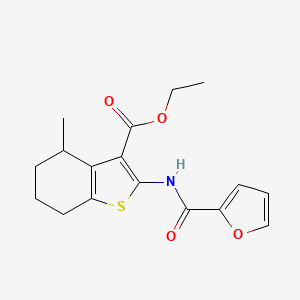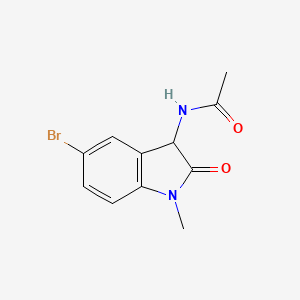
N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride
Übersicht
Beschreibung
N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride, also known as A-366, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. A-366 is a small molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in many cellular processes, including gene expression, cell proliferation, and differentiation.
Wirkmechanismus
N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride is a potent and selective inhibitor of PRMT5, which catalyzes the symmetrical dimethylation of arginine residues on histones and other proteins. PRMT5-mediated arginine methylation plays a critical role in many cellular processes, including gene expression, RNA splicing, and DNA damage repair. N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride inhibits PRMT5 by binding to its substrate-binding site, thereby preventing the methylation of its target proteins.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride induces cell cycle arrest and apoptosis by inhibiting the methylation of key regulatory proteins. In addition, N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to have neuroprotective effects by inhibiting the activation of microglia, which play a critical role in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride is its selectivity for PRMT5, which minimizes off-target effects. In addition, N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride is its relatively low potency compared to other PRMT5 inhibitors, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride. One area of research is the development of more potent and selective PRMT5 inhibitors based on the structure of N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride. Another area of research is the investigation of the therapeutic potential of N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride in various types of cancer and other diseases. Finally, the use of N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride as a tool for studying the role of PRMT5-mediated arginine methylation in various cellular processes is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. PRMT5 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. In addition to its anti-cancer properties, N-(3-ethoxypropyl)-3-phenyl-2-propyn-1-amine hydrochloride has also been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
3-ethoxy-N-(3-phenylprop-2-ynyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-16-13-7-12-15-11-6-10-14-8-4-3-5-9-14;/h3-5,8-9,15H,2,7,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVYWZAGUJNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC#CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4166225.png)
![methyl 4-{[(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetyl]amino}benzoate](/img/structure/B4166233.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166247.png)
![2-(4-bromophenoxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4166251.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4166262.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4166276.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4166277.png)
![2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-(1-phenylethyl)acetamide](/img/structure/B4166297.png)

![N-{2-[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4166317.png)

![1-[(3-phenyl-1-adamantyl)carbonyl]proline](/img/structure/B4166322.png)